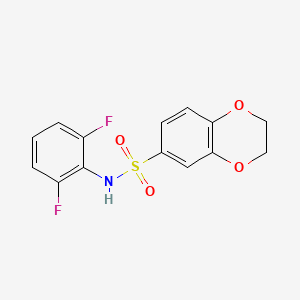

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Vue d'ensemble

Description

“N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is commonly found in many pharmaceutical drugs . The compound also includes a 2,6-difluorophenyl group, which is a phenyl group substituted with two fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound would likely contain aromatic rings due to the presence of the phenyl group, and the sulfonamide group would add additional complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied. For instance, compounds with similar structures have been involved in RhIII-catalyzed ortho-C (sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For instance, compounds with similar structures have shown a variety of properties such as density, hydrophobicity, physical state, and vapor pressure .Applications De Recherche Scientifique

Heteroarylation Catalyst

The compound serves as a readily removable directing group in RhIII-catalyzed ortho-C(sp2)–H heteroarylation reactions. This strategy enables efficient aryl-heteroaryl formation using heterocyclic boronates and (hetero)arenes .

Chemical Intermediates

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is employed as a chemical, organic, and pharmaceutical intermediate. Its versatile structure allows for further functionalization and exploration in synthetic pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols. For similar compounds, safety data sheets provide information on potential hazards, handling, storage, and emergency procedures .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO4S/c15-10-2-1-3-11(16)14(10)17-22(18,19)9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBLIFJWOQPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327278 | |

| Record name | N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49734383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

CAS RN |

675826-82-1 | |

| Record name | N-(2,6-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)

![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)

![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)